molecular formula C13H10ClNO2 B1312597 Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- CAS No. 122601-82-5

Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-

Cat. No. B1312597
M. Wt: 247.67 g/mol
InChI Key: BQYQMYYGQDVIKS-UHFFFAOYSA-N
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Description

Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- is a synthetic organic compound with the following properties:



  • Chemical Formula : C<sub>13</sub>H<sub>10</sub>ClNO<sub>2</sub>

  • Molecular Weight : 247.68 g/mol

  • CAS Number : 80100-05-6



Molecular Structure Analysis

The molecular structure of Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- consists of a central ketone group (methanone) attached to a 6-chloro-3-pyridinyl moiety and a 4-methoxyphenyl group. The chlorine atom and the pyridine ring contribute to its unique properties.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, it likely participates in typical ketone reactions, such as nucleophilic additions, reductions, and condensations. Further experimental studies are necessary to explore its reactivity.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in available data.

  • Boiling Point : Not specified in available data.

  • Density : Not specified in available data.

  • Solubility : Further investigation is needed to determine its solubility in various solvents.


Scientific Research Applications

  • Pharmacological Activities of Phenoxy Acetamide and Its Derivatives

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of phenoxy acetamide and its derivatives, which are studied for their potential as therapeutic candidates .
    • Method : The compound is synthesized with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids .
    • Results : The synthesized phenoxy acetamide and its derivatives have shown promising results in terms of safety and efficacy, enhancing life quality .
  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : The compound is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Method : The protodeboronation is carried out using a radical approach .
    • Results : The process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Microwave Assisted Synthesis

    • Field : Green Chemistry
    • Application : The compound is used in microwave-assisted synthesis .
    • Method : A mixture of the compound, 3’-(4,4,5,5-tetramethyl-1,3-2-dioxaborolan-2-yl)acetanilide, potassium carbonate, and tetrakis(triphenylphosphine)palladium in THF is subjected to microwave at 155°C for 10 min .
    • Results : The results of this method are not specified in the source .

Safety And Hazards


  • Toxicity : No specific toxicity information is readily accessible. As with any chemical, caution should be exercised during handling.

  • Hazardous Reactions : No documented hazardous reactions, but standard safety practices should be followed.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research avenues for Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- include:



  • Biological Activity : Investigate its potential as a pharmaceutical lead compound.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structural Elucidation : Further characterize its crystal structure and spectroscopic properties.


Please note that the information provided here is based on available data, and additional research may reveal more insights into this intriguing compound123.


properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-11-5-2-9(3-6-11)13(16)10-4-7-12(14)15-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYQMYYGQDVIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465145
Record name Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-

CAS RN

122601-82-5
Record name Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloronicotinonitrile (1.39 g, 10 mmol) in 100 mL of THF was added (4-methoxyphenyl)magnesium bromide (15 mmol) dropwise at 0° C. The mixture was then stirred at 0° C. for 1 h. and then 50 mL sat. NH4Cl solution was added. The mixture was extracted with ethyl acetate and the organic layer was washed with brine, dried over Na2SO4, filtered, concentrated, and purified by flash chromatography to give the product (1.24 g, 50% yield).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
50%

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